![molecular formula C17H17F3N2O4S B1411906 4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline CAS No. 1858251-05-4](/img/structure/B1411906.png)
4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Morpholine Derivatives
Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to the presence of the morpholine ring. This six-membered heterocycle, characterized by one nitrogen atom and one oxygen atom in its ring structure, is found in various organic compounds developed for diverse pharmacological activities. Research has highlighted the significant role morpholine derivatives play in medicinal chemistry, showing potent pharmacophoric activities. Such derivatives have been explored for their potential in designing novel compounds with enhanced pharmacological profiles (Asif & Imran, 2019).
Phenoxy Herbicides and Sorption
The phenoxy group, often linked to herbicidal activity, has been the subject of environmental studies, particularly concerning its sorption to soil and organic matter. Understanding the sorption behavior of phenoxy compounds is crucial for assessing their environmental fate and impact. Research in this area aims to rationalize the sorption of phenoxy herbicides based on soil parameters, contributing to the development of more effective environmental management strategies for these compounds (Werner, Garratt, & Pigott, 2012).
Biochemical and Pharmacological Effects
The study of polyphenols, which can include phenoxy derivatives, has revealed their significant neurotrophic effects and potential in managing neurodegenerative diseases. The activation of various signaling pathways by polyphenols underlines their therapeutic potential in enhancing neuronal survival and promoting neurite outgrowth, offering insights into novel treatment approaches for conditions like Alzheimer's and Parkinson's diseases (Moosavi, Hosseini, Saso, & Firuzi, 2015).
Environmental and Ecotoxicological Research
The trifluoromethyl group, as part of the compound's structure, draws attention to the environmental persistence and potential ecotoxicological effects of such compounds. Studies on related compounds, like 3-trifluoromethyl-4-nitrophenol (TFM), have focused on their use in environmental applications and their impact on aquatic ecosystems, providing a foundation for understanding the broader implications of fluorinated organic compounds in environmental health (Hubert, 2003).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the sources I found. Its mechanism of action would depend on its application, particularly if it’s used in biological or chemical processes.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c18-17(19,20)15-11-12(21)1-6-16(15)26-13-2-4-14(5-3-13)27(23,24)22-7-9-25-10-8-22/h1-6,11H,7-10,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVHSKBIMWRRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



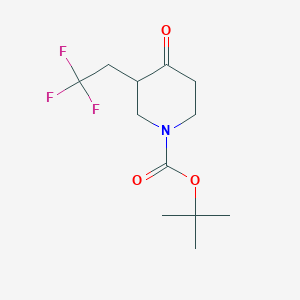

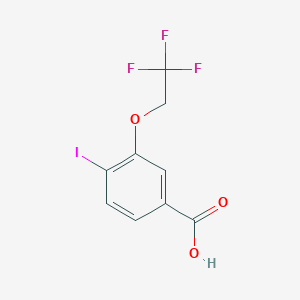
![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)
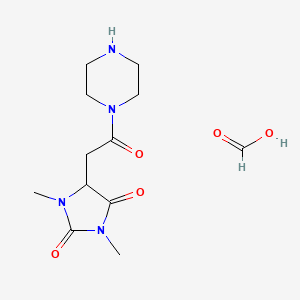

![Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)
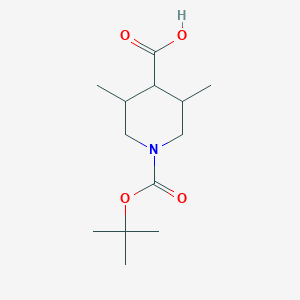

![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)
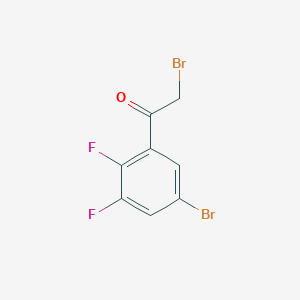


![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)